5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H4BrN3O3 |
|---|---|
Molecular Weight |
270.04 g/mol |
IUPAC Name |
5-(3-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4BrN3O3/c9-4-2-1-3-10-5(4)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14) |
InChI Key |
JCKLGFRSALRRBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NC(=NO2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Amidoxime Formation from Nitriles
A common initial step is the conversion of the corresponding nitrile to an amidoxime intermediate. This is typically achieved by reaction with hydroxylamine hydrochloride in the presence of a base such as triethylamine in ethanol solvent. This step proceeds efficiently at room temperature or mild heating (up to 70 °C), often in sealed vessels to maintain reaction integrity.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reagents | Nitrile, NH2OH·HCl, triethylamine | Base promotes amidoxime formation |
| Solvent | Ethanol | Supports mild heating and solubility |
| Temperature | Room temp to 70 °C | Mild heating improves conversion |
| Time | 6–16 hours | Sealed vial to prevent evaporation |
This method allows the in situ generation of amidoximes without isolation, facilitating streamlined synthesis.
Cyclodehydration to 1,2,4-Oxadiazole
Following amidoxime formation, cyclodehydration is induced to close the 1,2,4-oxadiazole ring. This step involves reaction of the amidoxime with an activated carboxylic acid derivative, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in solvents like DMF or dimethylacetamide.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reagents | Amidoxime, carboxylic acid, EDC, HOAt | Coupling agents activate acid |
| Solvent | DMF, DMAc | Polar aprotic solvents preferred |
| Temperature | Room temperature to 100 °C | Heating (e.g., 100 °C for 3 h) aids cyclization |
| Time | 3–24 hours | Reaction time varies by substrate |
Triethylamine is often added to promote cyclodehydration and neutralize acids formed during the reaction.
Representative Synthetic Procedure (Adapted)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | React nitrile precursor with NH2OH·HCl and triethylamine in ethanol at room temperature for 6 h | Amidoxime intermediate formed |
| 2 | Add carboxylic acid, EDC, HOAt, and triethylamine; heat at 100 °C for 3 h | Cyclodehydration to oxadiazole |
| 3 | Purify crude product by extraction and chromatography | Pure 5-(3-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
This method avoids harsh conditions such as inert atmosphere or dropwise reagent addition, making it practical for scale-up.
Analytical and Purification Techniques
- Purification: Flash column chromatography (FCC) and preparative thin-layer chromatography (PTLC) are commonly used to isolate pure product.
- Characterization: Nuclear Magnetic Resonance (NMR), High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) confirm structure and purity.
- Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability, important for storage and handling.
Summary Table of Preparation Methods
| Method Aspect | Details |
|---|---|
| Starting Materials | Nitriles, bromopyridine carboxylic acids, hydroxylamine hydrochloride |
| Key Reagents | Triethylamine, EDC, HOAt, coupling catalysts (CuI, Pd, ligands) |
| Solvents | Ethanol, DMF, dimethylacetamide |
| Temperature Range | Room temperature to 120 °C |
| Reaction Time | 6–24 hours |
| Purification | Chromatography (FCC, PTLC) |
| Analytical Techniques | NMR, HPLC, MS, DSC, TGA |
| Advantages | Mild conditions, one-pot synthesis possible, tolerance to various substituents |
| Challenges | Optimization needed for yield and regioselectivity, handling of brominated intermediates |
Chemical Reactions Analysis
5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under certain conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations on the Pyridine/Oxadiazole Core
Bromine vs. Hydroxy/Oxo Substituents
- 3-(6-Bromo-3-hydroxy-4-oxo-1,4-dihydropyridin-2-yl)-1,2,4-oxadiazol-5(4H)-one (Compound 7, ):
- This compound incorporates a hydroxyl and oxo group on the pyridine ring, reducing aromaticity and increasing polarity.
- Synthesized via hydrochloric acid-mediated reactions, suggesting higher solubility in polar solvents compared to the target compound.
- The dihydro-oxadiazole structure may limit stability under basic conditions .
Bromine vs. Pyridine Without Bromine
Bioactive Analogues with Modified Aromatic Systems
- 5-((4-(3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic Acid (): Features a dichloropyrrole-carboxamido group linked via an aniline moiety. Demonstrated potent activity against E. coli DNA gyrase (IC₅₀: 1.2 µM) and topoisomerase IV, attributed to the dichloropyrrole’s electron-deficient aromatic system and hydrogen-bonding capacity . Compared to the target compound, this analogue has a more complex structure (MW: ~400 g/mol), which may reduce bioavailability.
Analogues with Heterocyclic Modifications
- The dimethyl group increases lipophilicity, which could enhance membrane permeability .
- Higher molecular weight (MW: 206.16 g/mol) and planar structure may affect solubility .
Tautomeric and Functional Group Variations
5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic Acid (CAS 1257265-24-9, ):
5-Methyl-1,2,4-oxadiazole-3-carboxylic Acid (CAS 19703-92-5, ):
- Simplest analogue with a methyl group (MW: 128.09 g/mol).
- Lacks aromatic substituents, resulting in weaker π-π interactions but higher thermal stability (boiling point: ~317.9°C) .
Biological Activity
5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential applications.
Chemical Structure and Properties
The compound features a brominated pyridine ring and an oxadiazole moiety, known for contributing to various biological activities. The molecular formula is , with a molecular weight of approximately 298.096 g/mol. Its structural characteristics enable interactions with biological targets, which are critical for its activity.
The biological activity of 5-(3-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid primarily revolves around its ability to interact with specific enzymes and receptors. The bromine atom enhances lipophilicity and may facilitate binding to target sites, while the oxadiazole ring contributes to hydrogen-bonding interactions within biological systems.
Biological Activities
-
Antimicrobial Activity :
- Studies have demonstrated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. Notably, compounds derived from oxadiazoles have been reported to inhibit the growth of Mycobacterium tuberculosis with promising IC50 values .
-
Anticancer Activity :
- The compound has been investigated for its anticancer potential. Research indicates that it may act as an inhibitor of RET kinase, a target in cancer therapy. In vitro assays demonstrated that certain derivatives exhibited moderate to high potency against various cancer cell lines, including HCT116 and MCF7 .
- Cytotoxicity :
Case Study 1: Antimycobacterial Activity
A study assessed the efficacy of various oxadiazole derivatives against monoresistant strains of Mycobacterium tuberculosis. The results indicated that specific compounds showed excellent metabolic stability and bioavailability with a half-life (T1/2) of 1.63 hours and peak plasma concentrations (Cmax) reaching 2503.25 ng/ml .
Case Study 2: RET Kinase Inhibition
Research focusing on the development of RET kinase inhibitors revealed that derivatives containing the oxadiazole scaffold exhibited strong inhibition of RET activity both in vitro and in cellular models. These findings suggest potential pathways for developing targeted cancer therapies .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
